Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[33]heptane-2-carboxylate is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to the development of new therapeutic agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: Its stability and reactivity make it suitable for use in industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic scaffold but differs in the functional groups attached to the ring.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid:
2-Azaspiro[3.3]heptane-6-carboxylic acid: A related compound used in the synthesis of sterically constrained amino acids.
Uniqueness
Tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The combination of the spirocyclic structure and the fluorine atom makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-10(2,3)17-9(16)15-7-11(8-15)4-12(13,5-11)6-14/h4-8,14H2,1-3H3 |
InChI Key |
ODJITMPZIYCATP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.